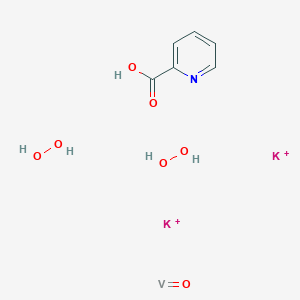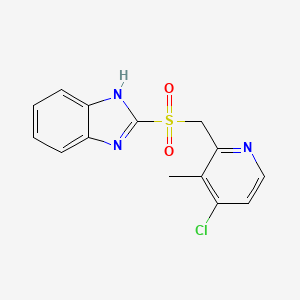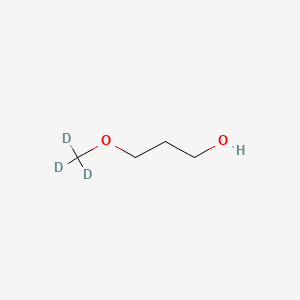
N-Boc-(2,3-ジメトキシフェニル)-4-ピペリジニルメタノン
概要
説明
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, also known as Boc-DMP-4-PIP, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine, an organic compound containing a six-membered ring of nitrogen and carbon atoms. Boc-DMP-4-PIP has been used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. This compound has also been used in biological and medicinal research, particularly in the study of enzyme inhibition and drug delivery systems.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
N-Boc-(2,3-ジメトキシフェニル)-4-ピペリジニルメタノン: は、有機化学における炭素-炭素結合形成に不可欠な鈴木・宮浦クロスカップリング反応に利用できます。 この反応は、その穏やかな条件とさまざまな官能基に対する許容性で知られており、複雑な有機合成に最適です .
触媒的プロト脱ボロン化
この化合物は、ピナコールボロン酸エステルの触媒的プロト脱ボロン化の前駆体として役立ちます。 このプロセスは、アルケンの形式的なアンチマルコフニコフ型ヒドロメチル化に重要であり、複雑な分子の合成において価値のある変換です .
創薬およびドラッグデリバリー
ボロン酸エステル部分の存在により、この化合物は創薬およびドラッグデリバリーシステムにおける潜在的な可能性について調査することができます。 ボロン酸とそのエステルは、特に中性子捕捉療法に適したホウ素担体として、新しい薬物および薬物送達デバイスのために検討されています .
安定性と反応性に関する研究
水性環境におけるボロン酸エステルの安定性は、現在も研究が続けられているトピックです。 この化合物は、安定で効果的なホウ素含有薬物の開発にとって重要な、フェニルボロン酸ピナコールエステルの加水分解感受性を理解するための研究で使用できます .
作用機序
The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP is not well understood. However, it is believed that this compound acts as an enzyme inhibitor, which means that it binds to the active site of an enzyme and prevents it from catalyzing its reaction. This can be useful for studying the effects of certain enzymes on biological processes. In addition, N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP may also act as a drug delivery system, as it can be used to form dendrimers that can transport drugs to specific sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP are not well understood. However, this compound has been used in the study of enzyme inhibition and drug delivery systems. In particular, it has been used in the synthesis of inhibitors of the enzyme phosphodiesterase-4 (PDE-4). In addition, this compound has been used in the synthesis of dendrimers, which are macromolecular structures that can be used to deliver drugs to specific sites in the body.
実験室実験の利点と制限
The advantages of using N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in lab experiments include its low cost and easy availability. In addition, this compound can be used as a building block in organic synthesis, as well as a starting material for the synthesis of other compounds. Furthermore, it can be used in the study of enzyme inhibition and drug delivery systems.
The limitations of using N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in lab experiments include its lack of specificity, as it can bind to multiple sites on an enzyme. In addition, the mechanism of action of this compound is not well understood, and its biochemical and physiological effects are not well known.
将来の方向性
Future research on N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP could include further studies on its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted on the use of this compound in the synthesis of inhibitors of the enzyme phosphodiesterase-4 (PDE-4). Furthermore, research could be conducted on the use of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP in the synthesis of dendrimers for drug delivery, as well as its potential use in other areas of medicinal and biological research. Finally, studies could be conducted to determine the optimal conditions for the synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanoneP.
特性
IUPAC Name |
tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQPSLNQQAJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675714 | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139290-71-4 | |
| Record name | 1,1-Dimethylethyl 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

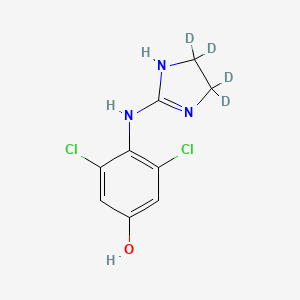
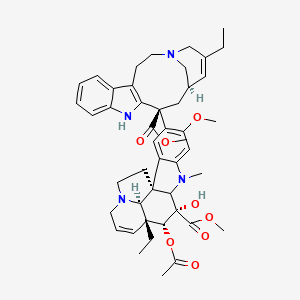
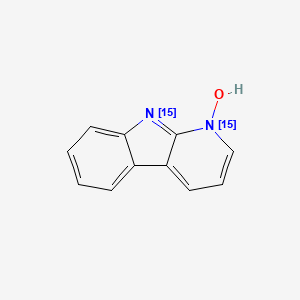
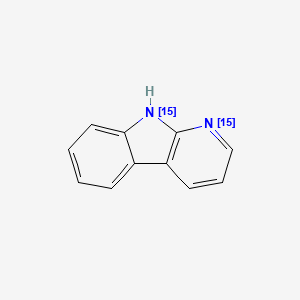

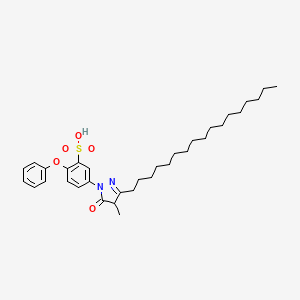
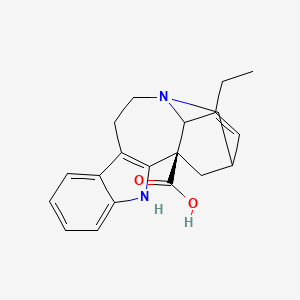

![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)
